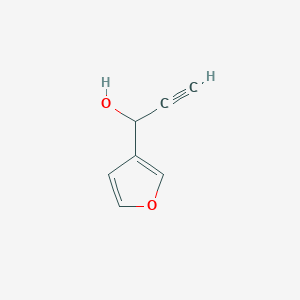

1-(3-Furyl)-2-propyn-1-ol

Description

Structural Significance and Synthetic Utility in Organic Chemistry

The structural arrangement of 1-(3-Furyl)-2-propyn-1-ol offers a multitude of possibilities for synthetic transformations. The propargylic alcohol unit can undergo a variety of reactions, including oxidations, reductions, and rearrangements like the Meyer-Schuster rearrangement to form enones. ucl.ac.uk Furthermore, the alkyne can participate in addition reactions, cycloadditions, and metal-catalyzed coupling reactions. researchgate.net

The presence of the 3-furyl group is particularly significant. The furan (B31954) nucleus can direct reactions and participate in transformations itself. For instance, research has shown that 3-furyl alcohols can undergo novel oxidative rearrangements. acs.org The addition of organometallic reagents to a precursor like 3-furfural yields 3-furyl alcohols, which can then be rearranged to form 2-substituted 3-furfurals. acs.org This suggests that this compound could serve as a precursor to more complex and highly functionalized furan derivatives. The synthesis of such propargylic alcohols is typically achieved through the addition of a metal acetylide to an appropriate aldehyde, in this case, 3-furfural. chemicalbook.com

Overview of Related Propargylic Alcohol and Furan-Containing Compound Research

The synthesis of substituted furans is a significant area of research due to their prevalence in biologically active compounds and materials. thieme.de Propargylic alcohols are key starting materials in many modern methods for constructing furan rings. Gold-catalyzed reactions, in particular, have emerged as a powerful tool for the cyclization of propargylic alcohols to form furans and other heterocycles. ucl.ac.ukorganic-chemistry.org These reactions are often highly efficient, proceeding under mild conditions. organic-chemistry.org

Research has demonstrated the synthesis of 3-alkoxyfurans from acetal-containing propargylic alcohols, highlighting the versatility of these substrates in creating diverse furan structures. rsc.org Moreover, modular approaches to polysubstituted furans have been developed using propargylic alcohols as key building blocks, allowing for the systematic variation of substituents on the furan ring. d-nb.info The reactivity of the furan ring itself in these systems is also an area of interest. For example, the Diels-Alder reaction of polysubstituted furans can lead to the formation of complex polycyclic aromatic compounds. d-nb.info The study of furan-containing propargylic alcohols, therefore, continues to be a rich field for discovering new synthetic methodologies and constructing novel molecular architectures.

Chemical Compound Data

Below are tables detailing the properties of this compound and a related compound for comparison.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆O₂ |

| Molecular Weight | 122.12 g/mol |

| CAS Number | Not available |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in polar organic solvents |

Note: Experimental data for this specific compound is limited. Properties are based on its chemical structure and data for analogous compounds.

Table 2: Properties of a Related Compound: 1-Phenyl-2-propyn-1-ol

| Property | Value | Source |

| Molecular Formula | C₉H₈O | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.gov |

| CAS Number | 4187-87-5 | nih.gov |

| Appearance | Pale yellow powder | chemicalbook.com |

| Solubility | Soluble in ether, acetone (B3395972), benzene (B151609), chloroform (B151607), ethyl acetate (B1210297), methanol | chemicalbook.comfishersci.pt |

Structure

3D Structure

Properties

Molecular Formula |

C7H6O2 |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

1-(furan-3-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C7H6O2/c1-2-7(8)6-3-4-9-5-6/h1,3-5,7-8H |

InChI Key |

JUZRSGNQWHAECM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=COC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Furyl 2 Propyn 1 Ol

Alkynylation Reactions of Furaldehyde Derivatives

A common and straightforward method for the synthesis of propargyl alcohols is the alkynylation of the corresponding aldehyde. In the case of 1-(3-furyl)-2-propyn-1-ol, this involves the reaction of 3-furaldehyde (B129913) with an alkynyl nucleophile.

The reaction typically proceeds by deprotonating a terminal alkyne, such as acetylene, with a strong base to form an acetylide anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-furaldehyde. Subsequent workup with a proton source yields the desired propargyl alcohol.

A general scheme for this reaction is as follows:

Step 1: Formation of the Acetylide. A terminal alkyne is treated with a strong base (e.g., n-butyllithium, sodium amide, or a Grignard reagent) in an aprotic solvent to generate the highly nucleophilic acetylide.

Step 2: Nucleophilic Addition. The acetylide is then added to 3-furaldehyde. The reaction is typically carried out at low temperatures to control reactivity.

Step 3: Quenching. The resulting alkoxide is protonated during aqueous workup to give the final product, this compound.

The choice of base and solvent can influence the reaction's efficiency. For instance, the use of ethynylmagnesium bromide, a Grignard reagent, provides a convenient one-pot procedure for this transformation. chemicalbook.com

Table 1: Examples of Alkynylation Reactions for Propargyl Alcohol Synthesis

| Aldehyde | Alkynyl Reagent | Base/Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Benzaldehyde | Ethynylmagnesium bromide | - | THF | 1-Phenyl-2-propyn-1-ol | Quantitative |

| 3-Furaldehyde | Sodium Acetylide | NaNH2 | Liquid NH3/Dioxane | This compound | - |

This table is illustrative and based on general procedures for similar reactions.

Formation via Cross-Coupling Strategies

Cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. While less direct than aldehyde alkynylation for this specific target, strategies like the Sonogashira coupling could be adapted. For instance, a suitably protected 3-furyl derivative bearing a leaving group could be coupled with a protected propargyl alcohol derivative. However, this approach is more complex and typically employed for more substituted alkynes. mdpi.comorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are particularly prevalent in modern organic synthesis. rwth-aachen.de For example, the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst (Suzuki coupling) is a widely used method. orgsyn.org While not a direct synthesis of the title compound, these methods are fundamental in constructing the furan-alkyne framework found in related structures.

Stereoselective Synthesis of 1 3 Furyl 2 Propyn 1 Ol and Its Enantiomers

The synthesis of enantiomerically pure propargyl alcohols is of significant interest, as chirality often dictates biological activity. Stereoselective methods for the synthesis of 1-(3-furyl)-2-propyn-1-ol would involve the use of chiral catalysts or reagents to control the formation of one enantiomer over the other.

Asymmetric alkynylation of aldehydes is a well-established field. Chiral ligands can be used to modify metal acetylides, leading to enantioselective addition to the aldehyde. For example, the use of chiral amino alcohols with zinc acetylides has proven effective for the enantioselective synthesis of various propargyl alcohols. acs.org

A hypothetical stereoselective synthesis of this compound could employ a chiral catalyst system, such as a ProPhenol-based catalyst, in the addition of a terminal alkyne to 3-furaldehyde (B129913). acs.org This approach would generate the chiral center at the alcohol-bearing carbon in a controlled manner.

Table 2: Key Features of Stereoselective Alkynylation

| Feature | Description |

|---|---|

| Chiral Catalyst | A catalyst containing a chiral ligand that directs the approach of the nucleophile to one face of the aldehyde. |

| Metal Acetylide | The nucleophilic species, often a zinc, copper, or titanium acetylide, which is coordinated to the chiral catalyst. |

| Aldehyde | The electrophilic partner, in this case, 3-furaldehyde. |

| Enantiomeric Excess (ee) | A measure of the stereoselectivity of the reaction, indicating the preference for the formation of one enantiomer. |

Derivatization from Precursor Molecules

Reactions Involving the Propargylic Alcohol Moiety

The propargylic alcohol moiety in this compound is a versatile functional group, rendering the molecule susceptible to a variety of chemical transformations. These reactions are central to its utility in synthetic organic chemistry, allowing for the construction of diverse and complex molecular architectures.

The Meyer-Schuster rearrangement is a well-documented acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org For this compound, a secondary propargylic alcohol, this rearrangement would theoretically yield an α,β-unsaturated ketone. The classical mechanism involves three primary steps: the protonation of the hydroxyl group, a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, and subsequent tautomerization to the more stable enone. wikipedia.org The irreversibility of the formation of the unsaturated carbonyl compound is a key feature of this reaction. wikipedia.org

The reaction conditions, particularly the choice of acid and solvent, play a critical role. While strong acids have been traditionally used, they can sometimes lead to competing reactions like the Rupe rearrangement, especially with tertiary alcohols. wikipedia.org Consequently, milder conditions employing transition metal-based or Lewis acid catalysts have been developed to enhance selectivity and yield. wikipedia.org For instance, gold(I) catalysts have been shown to effectively promote the Meyer-Schuster rearrangement under room temperature conditions. ucl.ac.ukrsc.org Computational studies on similar systems, such as 1-phenyl-2-propyn-1-ol, have suggested that the mechanism of the gold(I)-catalyzed rearrangement can be influenced by the counterion and solvent polarity, potentially proceeding through an unexpected gold-oxetene intermediate via a 4-endo-dig cyclization. rsc.org

BF3·OEt2 has also been utilized as a catalyst for Meyer-Schuster type rearrangements, leading to the formation of an allene carbocation intermediate. acs.org This reactive intermediate can then be trapped by various nucleophiles in tandem reactions. acs.org

Table 1: Mechanistic Aspects of Meyer-Schuster Rearrangement

| Mechanistic Step | Description | Key Intermediates | Influencing Factors |

| Protonation | Rapid protonation of the hydroxyl oxygen. wikipedia.org | Oxonium ion | Acid strength |

| 1,3-Hydroxyl Shift | Slow, rate-determining 1,3-shift of the protonated hydroxyl group. wikipedia.org | Allenol, Allene carbocation acs.org | Solvent polarity, Catalyst wikipedia.orgrsc.org |

| Tautomerization | Keto-enol tautomerism to form the final α,β-unsaturated carbonyl compound. wikipedia.org | Enol/Enolate | Solvent |

Rearrangement Reactions

Allene Formation and Interconversion Pathways

The formation of allenes is a pivotal step in the Meyer-Schuster rearrangement and other related transformations of propargylic alcohols. acs.orgsci-hub.se The propargylic alcohol can be converted into an allene carbocation intermediate in the presence of a Lewis acid like BF3·OEt2. acs.org This electrophilic allene can then undergo further reactions.

Gold catalysts are also known to facilitate the formation of allenes from propargylic alcohols. nih.gov The reaction likely proceeds through the activation of the alkyne by the gold catalyst, followed by rearrangement. These allene intermediates are highly reactive and can participate in a variety of subsequent transformations, including interconversions to other isomeric structures or cycloaddition reactions.

The interconversion pathways of furyl-substituted propargyl alcohols can lead to a variety of products. For example, in the presence of a gold catalyst and an alcohol, this compound derivatives can undergo a rearrangement and cyclization cascade to form 3-alkoxyfurans. rsc.org The proposed mechanism involves the gold-catalyzed addition of the alcohol to the alkyne, forming a vinyl-gold intermediate, which then isomerizes to an allenyl ether. ucl.ac.uk Subsequent gold-catalyzed activation and intramolecular attack by the furan oxygen can lead to the formation of the furan ring. ucl.ac.uk

Transition metal catalysis provides a powerful toolkit for the functionalization of this compound, enabling the formation of new carbon-carbon bonds. tcichemicals.comnih.govlibretexts.org

Gold-Catalyzed Reactions: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the alkyne moiety of propargylic alcohols. nih.gov This activation facilitates a range of transformations. For instance, gold-catalyzed reactions of propargylic alcohols with nitrones can lead to the formation of fused indole (B1671886) structures. researchgate.net The proposed mechanism involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an initially formed alkenylgold intermediate. researchgate.net Gold catalysts can also promote the formation of highly substituted furans from propargylic alcohols and 1,3-dicarbonyl compounds. researchgate.net In some cases, gold-catalyzed reactions can proceed through the formation of α-oxo gold carbene intermediates, which can then undergo further reactions like Friedel-Crafts-type cyclizations. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium complexes are also versatile catalysts for the transformation of propargylic alcohols. acs.org Ruthenium-catalyzed reactions can lead to the formation of β-oxopropyl esters when propargylic alcohols are reacted with carboxylic acids. atamanchemicals.com Thiolate-bridged diruthenium complexes, in cooperation with a copper co-catalyst, have been shown to effectively catalyze the enantioselective propargylic alkylation of propargylic alcohols with β-ketoesters. semanticscholar.org The proposed mechanism suggests that the ruthenium and copper catalysts cooperatively activate the propargylic alcohol and the β-ketoester, respectively. semanticscholar.org Ruthenium catalysts containing a Cp*RuCl unit are also known to catalyze the cycloaddition of alkynes with organic azides. acs.org

Table 2: Examples of Transition Metal-Catalyzed C-C Bond Forming Reactions

| Catalyst System | Reactant(s) | Product Type | Mechanistic Insight | Reference(s) |

| Gold(I) Complexes | Nitrones | Fused Indoles | wikipedia.orgwikipedia.org-Sigmatropic rearrangement of alkenylgold intermediate. researchgate.net | researchgate.net |

| Gold(I) Complexes | 1,3-Diketones | Substituted Furans | CO2-promoted transformation. researchgate.net | researchgate.net |

| Thiolate-bridged Diruthenium / Copper Complex | β-Ketoesters | Alkylated Propargylic Alcohols | Cooperative activation by both metal catalysts. semanticscholar.org | semanticscholar.org |

| Ruthenium(II) Complexes | Carboxylic Acids | β-Oxopropyl Esters | Not detailed. | atamanchemicals.com |

Catalytic Functionalizations and Their Mechanistic Investigations

Oxidative Transformations to Carbonyl Compounds and Carboxylic Acids

The oxidation of the propargylic alcohol functionality in this compound can lead to the formation of carbonyl compounds (aldehydes or ketones) or, with further oxidation, carboxylic acids. researchgate.netsavemyexams.comsavemyexams.com

The oxidation of a secondary alcohol like this compound would be expected to yield a ketone. ucr.eduibchem.com Common oxidizing agents for this transformation include acidified potassium dichromate(VI) (K2Cr2O7/H+). savemyexams.comsavemyexams.com The reaction with this reagent is typically accompanied by a color change from orange (Cr2O7^2-) to green (Cr^3+). savemyexams.com Ketones are generally resistant to further oxidation under these conditions. savemyexams.com

The direct oxidation of primary alcohols to carboxylic acids is a well-established transformation, often requiring stronger oxidizing conditions or specific catalytic systems. nsf.govorganic-chemistry.org While this compound is a secondary alcohol, oxidative cleavage of the furan ring itself can lead to carboxylic acids under certain conditions. For instance, the oxidation of furan derivatives over a vanadium(V) oxide catalyst can produce maleic acid, potentially proceeding through a furoic acid intermediate. researchgate.net

The choice of oxidant and reaction conditions is crucial for achieving the desired product selectivity. For example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like sodium hypochlorite (B82951) or a copper catalyst can provide a milder and more selective method for the oxidation of alcohols to carbonyl compounds. researchgate.net

Nucleophilic and Electrophilic Additions to the Alkyne Unit

The reactivity of the alkyne unit in this compound is characterized by its susceptibility to both nucleophilic and electrophilic additions. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Nucleophilic Addition:

Nucleophilic additions to alkynes, particularly activated alkynes, are well-established transformations. researchgate.netlibretexts.org In the context of this compound, the presence of the hydroxyl group and the furan ring can influence the regioselectivity and stereoselectivity of the addition. While specific studies on the nucleophilic addition to this compound are not extensively detailed in the provided results, general principles of alkyne reactivity suggest that various nucleophiles can add across the carbon-carbon triple bond. For instance, the addition of thiols, amines, and other soft nucleophiles to activated alkynes is a common method for the synthesis of functionalized alkenes. researchgate.net The reaction typically proceeds via a Michael-type addition.

Electrophilic Addition:

Alkynes undergo electrophilic addition reactions, although they are generally less reactive than alkenes towards many electrophiles. libretexts.orglibretexts.org This is attributed to the formation of a less stable vinylic carbocation intermediate. libretexts.org The addition of hydrogen halides (HX) and halogens (X₂) to alkynes are classic examples of electrophilic additions. libretexts.orgump.edu.my The reaction with HX typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. libretexts.orgump.edu.my The addition of two equivalents of HX can lead to the formation of a geminal dihalide. ump.edu.my

The hydration of alkynes, another important electrophilic addition, is often catalyzed by mercury salts and results in the formation of enols that tautomerize to the more stable ketone or aldehyde. libretexts.org

A summary of potential addition reactions to the alkyne unit is presented in the table below.

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Addition | RSH (Thiol) | Vinyl sulfide |

| Nucleophilic Addition | R₂NH (Amine) | Enamine |

| Electrophilic Addition | HBr | Bromo-substituted alkene |

| Electrophilic Addition | Br₂ | Dibromo-substituted alkene |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Furan-substituted ketone |

Propargylic Substitution Reactions

Propargylic substitution reactions are a cornerstone of synthetic organic chemistry, providing a powerful means to construct carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions involve the displacement of a leaving group at the propargylic position, which in the case of this compound is the hydroxyl group. The direct substitution of the hydroxyl group is an atom-economical and environmentally favorable approach. researchgate.net

A variety of catalysts, including those based on ruthenium, copper, and gold, have been developed to facilitate these transformations. nih.govsemanticscholar.org For instance, ruthenium and copper complexes can cooperatively catalyze the enantioselective propargylic alkylation of propargylic alcohols. nih.gov Similarly, gold(III) catalysts have been shown to be effective for the direct nucleophilic substitution of propargylic alcohols. semanticscholar.org

Recent research has demonstrated the successful propargylic substitution of similar propargylic alcohols with various nucleophiles. For example, propargylic alcohols bearing furyl moieties have been successfully reacted with nucleophiles to afford the corresponding substitution products in good yields and high enantioselectivities. rsc.org The substitution of secondary propargylic phosphates with aryl-lithium-based copper reagents has also been reported, with 2-furyl reagents showing high reactivity and selectivity. mdpi.com

The table below summarizes representative propargylic substitution reactions.

| Nucleophile | Catalyst/Promoter | Product Type | Reference |

| β-Ketoesters | Ruthenium/Copper complex | Substituted alkyne | nih.gov |

| N-Methylaniline | Copper(I)/N,N,P-ligand | Propargylamine | rsc.org |

| 2-Furyl lithium | Copper(I) Chloride | 1,4-Disubstituted alkyne | mdpi.com |

| Various nucleophiles | Phosphomolybdic acid | Substituted alkyne | researchgate.net |

Dehydration and Hydration Reactions

Dehydration Reactions:

The dehydration of alcohols is a common acid-catalyzed elimination reaction that leads to the formation of alkenes. libretexts.orgbyjus.com In the case of this compound, dehydration would result in the formation of a conjugated enyne system. The reaction is typically carried out using strong acids like sulfuric acid or phosphoric acid. libretexts.org The mechanism for secondary and tertiary alcohols generally proceeds through an E1 pathway, involving the formation of a carbocation intermediate. byjus.com The stability of this carbocation can influence the regioselectivity of the resulting double bond, often favoring the more substituted Zaitsev product. libretexts.org Rearrangements of the carbocation intermediate are also possible, particularly with branched alcohols. libretexts.orgyoutube.com

Hydration Reactions:

The hydration of the alkyne moiety in this compound would lead to the formation of a ketone. This reaction is typically catalyzed by a mercury(II) salt in the presence of aqueous acid. libretexts.orgalrasheedcol.edu.iq The initial product of hydration is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.org For terminal alkynes, this reaction generally yields a methyl ketone. libretexts.org Copper-promoted hydration and annulation of related 2-fluorophenylacetylene derivatives have been utilized to synthesize benzo[b]furans. beilstein-journals.org

Reactions Involving the Furan Heterocycle

The furan ring in this compound is an electron-rich aromatic system that readily participates in a variety of chemical transformations. acs.orguomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom. pearson.comtotal-synthesis.com The substitution typically occurs at the C2 (α) position, as the intermediate carbocation is more stabilized by resonance. uomustansiriyah.edu.iq If the C2 position is blocked, substitution may occur at the C3 (β) position. uomustansiriyah.edu.iq

The reactivity of furan is comparable to that of highly activated benzene derivatives like phenols and anilines. uomustansiriyah.edu.iq Consequently, milder reaction conditions are often sufficient for EAS reactions on the furan ring. uomustansiriyah.edu.iq However, the furan ring's reduced aromaticity compared to benzene means it can also undergo addition reactions, especially under forcing conditions. uomustansiriyah.edu.iq

Cycloaddition Reactions (e.g., [2+2] cycloadditions, 1,3-dipolar cycloadditions)

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions, reacting with dienophiles to form oxabicyclo[2.2.1]heptane derivatives. acs.org These intermediates are versatile and can be converted to cyclohexenes or substituted tetrahydrofurans. acs.org Furan also participates in [4+3] cycloadditions with oxyallyl cations to yield oxabicyclo[3.2.1]octane derivatives. acs.org

Furthermore, the alkyne functionality of this compound can participate in cycloaddition reactions. [3+2] cycloaddition reactions of alkynes with various partners are a powerful tool for constructing five-membered heterocyclic rings. lew.rorsc.orgnih.gov For example, the reaction of alkynes with azides (a classic "click" reaction) yields triazoles. nih.gov Gold-catalyzed [4+2] and [4+3] cycloadditions involving alkynes have also been developed. beilstein-journals.org

Ring Modification and Annulation Strategies

The furan ring serves as a versatile building block in the synthesis of more complex cyclic and polycyclic structures through various ring modification and annulation strategies. acs.orgnih.gov

One approach involves the intramolecular cyclization of furan derivatives. For instance, gold- and platinum-catalyzed intramolecular annulations of allenes tethered to a furan ring have been developed to synthesize six-membered ring fused furans. rsc.org Another strategy utilizes the rhodium(I)-catalyzed [4+2]-annulation of furan-fused cyclobutanones with alkynes to produce fully-substituted o-quinone methide precursors. rsc.org

Furthermore, furan can be a precursor to other ring systems. For example, intramolecular Diels-Alder reactions of furans (IMDAF) are valuable for constructing functionalized six-membered rings. acs.org Additionally, methods have been developed for the annulation of a furan ring onto existing carbocyclic systems. nih.gov

Interplay between Furan and Propargylic Functionalities of this compound

The unique molecular architecture of this compound, which combines a heterocyclic aromatic furan ring with a reactive propargylic alcohol moiety, gives rise to a rich and complex chemical behavior. The electronic properties of the furan ring and the versatile reactivity of the carbon-carbon triple bond and the adjacent hydroxyl group can influence each other, enabling a variety of sophisticated chemical transformations. This interplay is particularly evident in the design of cascade reactions for building molecular complexity and in achieving high levels of chemoselectivity where one functional group is transformed in the presence of the other.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies wherein multiple bond-forming events occur in a single operation without isolating intermediates. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing chemical waste. The dual functionalities in this compound make it an excellent substrate for such processes, where both the furan and propargylic groups can participate in a coordinated sequence of reactions.

A notable example involves the sequential ruthenium- and platinum-catalyzed reaction of propargylic alcohols with ketones to synthesize highly substituted furans. In this process, a propargylic alcohol can react with a ketone like acetone (B3395972) in the presence of a dual catalyst system, such as [CpRuCl(µ2-SMe)2RuCpCl] and PtCl2, to yield a new, more complex furan structure. wiley-vch.de While this specific study focused on synthesizing furans, the principle demonstrates how the propargyl alcohol unit can be the cornerstone of a cascade leading to a new heterocyclic core.

Another significant cascade process is the gold-catalyzed oxidative arylation of propargylic alcohols with nitrones. Research has shown that propargylic alcohols bearing a furyl moiety can undergo such transformations to produce complex fused indole derivatives. researchgate.net For instance, the reaction of a furyl-substituted propargyl alcohol with a nitrone in the presence of a gold catalyst can lead to tetrahydro- organic-chemistry.orgsioc-journal.cnoxazino[5,4-b]indoles. This transformation is believed to proceed through a common mechanism involving a nih.govnih.gov-sigmatropic rearrangement of an initial alkenyl gold intermediate, which then undergoes an oxoarylation before cyclizing to form the final fused indole product. researchgate.net These reactions highlight how the propargyl alcohol can be activated by a catalyst to initiate a sequence of intramolecular events, ultimately forming intricate polycyclic systems in a single step.

The table below summarizes a representative cascade reaction involving a furan-substituted propargyl alcohol.

| Reactants | Catalyst/Reagents | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 1-(Furan-2-yl)-2-propyn-1-ol, Nitrones | Gold Catalyst (e.g., IPrAuCl) | Fused Indole Derivatives (e.g., Tetrahydro- organic-chemistry.orgsioc-journal.cnoxazino[5,4-b]indoles) | Oxidative Arylation followed by nih.govnih.gov-Sigmatropic Rearrangement and Cyclization | researchgate.net |

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another within a multifunctional molecule. Achieving high chemoselectivity is a central goal in organic synthesis as it minimizes the need for protecting groups and allows for the direct and efficient modification of complex molecules. In this compound, the challenge lies in selectively targeting either the furan ring, the alkyne, or the alcohol. The choice of catalyst, reagents, and reaction conditions is crucial for directing the transformation to the desired site. researchgate.net

A prime example of a highly chemoselective process is the cooperative copper-catalyzed asymmetric propargylic substitution. In a recently developed one-pot, two-step protocol, propargylic alcohols, including 1-(2-furyl)-2-propyn-1-ol, are first converted in situ to their corresponding propargylic acetates. rsc.org This esterification is promoted by a chiral N,N,P-ligand which acts as a base. Subsequently, the same copper/chiral ligand complex catalyzes the enantioselective substitution of the acetate (B1210297) group by a nucleophile, leaving the furan ring and the alkyne untouched. rsc.org This method allows for the introduction of a wide range of nitrogen, carbon, and oxygen nucleophiles with excellent yields and high enantioselectivity. The reaction of 1-(2-furyl)-2-propyn-1-ol with piperidine, for instance, yielded the corresponding propargylic amine in 87% yield and 92% enantiomeric excess (ee). rsc.org

This transformation demonstrates remarkable chemoselectivity, as the reactivity is precisely controlled at the hydroxyl group, which is converted into a better leaving group (acetate) and then substituted, all while the furan ring remains inert. The ability to perform this sequence in one pot highlights the efficiency of modern catalytic methods in navigating complex reactivity challenges. rsc.org

The following table details examples of chemoselective transformations starting from a furan-substituted propargyl alcohol.

| Substrate | Nucleophile | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(Furan-2-yl)-2-propyn-1-ol | Piperidine | Cu(OTf)2 / Chiral N,N,P-ligand | 4-(1-(Furan-2-yl)prop-2-yn-1-yl)piperidine | 87 | 92 | rsc.org |

| 1-(Furan-2-yl)-2-propyn-1-ol | 4-Hydroxycoumarin | Cu(OTf)2 / Chiral N,N,P-ligand | 4-((1-(Furan-2-yl)prop-2-yn-1-yl)oxy)-2H-chromen-2-one | 81 | 87 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and proton environments of organic molecules.

¹H NMR: In the proton NMR spectrum of a related compound, 1-phenyl-2-propyn-1-ol, run in deuterated chloroform (B151607) (CDCl₃), the hydroxyl proton (OH) typically appears as a broad singlet, with its chemical shift being highly dependent on concentration and solvent polarity. stackexchange.com The protons on the phenyl group appear in the aromatic region, while the methylene (B1212753) protons adjacent to the alcohol and the acetylenic proton have characteristic chemical shifts.

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.in For this compound, distinct signals are expected for each carbon atom, unless symmetry results in chemical equivalence. libretexts.org The carbons of the furan ring, the carbinol carbon (the carbon bearing the hydroxyl group), and the two acetylenic carbons will all resonate at characteristic chemical shifts. For instance, in related structures, the sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm. bhu.ac.in Broadband proton decoupling is often employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org

Coupling Patterns: Spin-spin coupling in ¹H NMR can provide information about the connectivity of protons. For example, the interaction between the methylene protons and the carbinol proton, if resolved, would appear as a splitting pattern. libretexts.org In proton-coupled ¹³C NMR spectra, the signals for carbon atoms are split by the protons directly attached to them, following the n+1 rule, which can reveal the number of attached protons (doublet for CH, triplet for CH₂, quartet for CH₃). libretexts.org

Table 1: Representative NMR Data for a Derivative, (E)-3-phenylprop-2-en-1-ol rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.40-7.38 | m | 2H, Phenyl | |

| 7.34-7.30 | m | 2H, Phenyl | ||

| 7.26-7.22 | m | 1H, Phenyl | ||

| 6.64-6.60 | d | 16.0 | 1H, Vinylic | |

| 6.40-6.33 | m | 1H, Vinylic | ||

| 4.32-4.31 | m | 2H, CH₂ | ||

| 1.58 | s | 1H, OH | ||

| ¹³C | 136.6 | Phenyl (quaternary) | ||

| 131.1 | Vinylic | |||

| 128.6 | Phenyl | |||

| 128.5 | Phenyl | |||

| 127.7 | Phenyl | |||

| 126.4 | Vinylic | |||

| 63.7 | CH₂ |

Note: This table is for a derivative and serves as an illustrative example. The exact chemical shifts for this compound will differ.

Infrared (IR) Spectroscopy for Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com

The key functional groups in this compound and their expected characteristic IR absorption bands are:

O-H Stretch: The hydroxyl group (-OH) exhibits a strong, broad absorption band in the region of 3600-3200 cm⁻¹. savemyexams.com This broadening is a result of hydrogen bonding.

C≡C Stretch: The carbon-carbon triple bond of the alkyne group gives rise to a weak to medium, sharp absorption band in the range of 2260-2100 cm⁻¹. libretexts.org Terminal alkynes generally show a more intense peak than internal alkynes.

≡C-H Stretch: If the alkyne is terminal, a sharp, strong absorption corresponding to the acetylenic C-H stretch appears around 3300 cm⁻¹. libretexts.org

C-O Stretch: The carbon-oxygen single bond of the alcohol functional group shows a strong absorption in the 1260-1000 cm⁻¹ region. savemyexams.com

Furan Ring Vibrations: The furan ring will have characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching typically occurs above 3000 cm⁻¹, while C=C stretching absorptions are found in the 1600-1450 cm⁻¹ region.

Each organic molecule possesses a unique "fingerprint region" in its IR spectrum, typically below 1500 cm⁻¹, which arises from complex vibrational interactions and can be used for definitive identification by comparison with a known spectrum. savemyexams.com

Table 2: General Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Alcohol | O-H | Stretch | 3600 - 3200 | Strong, Broad |

| Alkyne | C≡C | Stretch | 2260 - 2100 | Weak to Medium, Sharp |

| Terminal Alkyne | ≡C-H | Stretch | ~3300 | Strong, Sharp |

| Alcohol | C-O | Stretch | 1260 - 1000 | Strong |

| Furan (Aromatic) | =C-H | Stretch | >3000 | Variable |

| Furan (Aromatic) | C=C | Stretch | 1600 - 1450 | Variable |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure. chemguide.co.uk

Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which can knock an electron off a molecule to form a molecular ion. chemguide.co.uk The peak corresponding to this ion, the M⁺ peak, gives the molecular weight of the compound. For this compound (C₇H₆O₂), the expected molecular weight is approximately 122.12 g/mol .

Fragmentation Analysis: The molecular ions are often unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for alcohols include:

Loss of a water molecule (H₂O): A peak at M-18 is often observed. libretexts.org

Alpha-cleavage: The bond between the carbinol carbon and an adjacent carbon can break. libretexts.orglibretexts.org For this compound, this could involve cleavage of the bond to the furan ring or the acetylenic group.

Loss of small molecules or radicals: Fragments corresponding to the loss of species like CO (28 u) or CHO (29 u) from the furan ring, or the loss of the propargyl group are possible. libretexts.orgsavemyexams.com

The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100. docbrown.info

Table 3: Predicted Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 122 | [C₇H₆O₂]⁺ | (Molecular Ion) |

| 104 | [C₇H₄O]⁺ | H₂O |

| 93 | [C₆H₅O]⁺ | CHO |

| 81 | [C₄H₃O]⁺ (Furyl cation) | C₃H₃O |

| 65 | [C₅H₅]⁺ | C₂HO₂ |

Note: This table represents predicted fragmentation patterns. Actual spectra may show different or additional fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net The resulting spectrum can provide information about the electronic structure, particularly the presence of chromophores (light-absorbing groups).

For this compound, the chromophores are the furan ring and the carbon-carbon triple bond. These conjugated systems are expected to give rise to electronic transitions in the UV region. libretexts.org The types of electronic transitions that can occur include:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically high-intensity absorptions.

n → π* (n to pi-star) transitions: This involves promoting a non-bonding electron (from the oxygen atom) to an antibonding π* orbital. libretexts.org These transitions are generally of lower intensity than π → π* transitions.

The absorption maxima (λ_max) and molar absorptivities (ε) are characteristic for a given compound in a specific solvent. researchgate.net The conjugation between the furan ring and the alkyne system would be expected to influence the position and intensity of these absorption bands.

Advanced Spectroscopic Methods for Mechanistic Intermediate Elucidation

In studying the reactions of this compound and its derivatives, advanced spectroscopic techniques can be employed to detect and characterize transient intermediates, providing crucial insights into reaction mechanisms.

Time-Resolved Spectroscopy: Techniques like time-resolved resonance Raman or UV-Vis spectroscopy can monitor reactions on very fast timescales, allowing for the observation of short-lived species. For example, in studying the activation of soluble guanylate cyclase (sGC) by a related compound, YC-1, resonance Raman spectroscopy was used to observe changes in the heme environment of the enzyme upon binding of the activator and substrate, identifying key intermediates in the activation process. amazonaws.com

In-situ NMR Spectroscopy: Real-time NMR studies can be used to follow the progress of a reaction directly in the NMR tube. mdpi.com This can help identify intermediates that accumulate to detectable concentrations, as demonstrated in studies of KOH-promoted cyclization reactions where the formation of key intermediates was monitored over time. mdpi.com

Computational Modeling: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the structures and energies of transition states and intermediates. nih.gov These theoretical studies complement experimental data by providing a detailed picture of the reaction pathway, as seen in investigations of proline-catalyzed aldol (B89426) reactions where enamine intermediates and oxazolidinones were computationally characterized. nih.gov

These advanced methods are invaluable for understanding the complex reaction pathways that compounds like this compound can undergo, such as in cyclization reactions or interactions with biological targets. amazonaws.commdpi.com

Computational and Theoretical Studies on 1 3 Furyl 2 Propyn 1 Ol

Quantum Chemical Calculations

No specific studies on the geometry optimization or conformational analysis of 1-(3-Furyl)-2-propyn-1-ol were found in the public domain. Such a study would typically involve computational methods to determine the most stable spatial arrangement of the atoms and to explore the energy landscape of different rotational isomers (conformers).

There is no available research detailing the electronic structure of this compound. An analysis of this nature would calculate the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) and map the electron density to understand the charge distribution across the molecule.

Reaction Mechanism Investigations Using Computational Methods

No computational studies on the transition states involved in catalytic or rearrangement processes of this compound have been published. This type of investigation is crucial for understanding the kinetics and mechanisms of its potential reactions.

Information regarding the energy profiles and reaction pathways for this compound is not available in the scientific literature. Such studies would provide a theoretical roadmap for its chemical transformations.

Prediction of Spectroscopic Parameters

No computational predictions of the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound were found. These theoretical calculations are valuable tools for interpreting experimental spectra and confirming the structure of a compound.

Applications of 1 3 Furyl 2 Propyn 1 Ol in Advanced Organic Synthesis and Method Development

Role as a Key Intermediate in Multi-Step Organic Synthesis

Propargylic alcohols are widely recognized as crucial intermediates in the synthesis of complex organic molecules and natural products. researchgate.netodinity.commdpi.com The strategic placement of the hydroxyl group next to the carbon-carbon triple bond in 1-(3-Furyl)-2-propyn-1-ol allows for a variety of synthetic manipulations. This positioning facilitates reactions such as nucleophilic substitution, oxidation, and rearrangement, enabling the introduction of new functional groups and the extension of carbon chains.

In multi-step syntheses, this compound can serve as a linchpin, connecting different fragments of a target molecule. For instance, the terminal alkyne can undergo coupling reactions, such as the Sonogashira coupling, to append aryl or vinyl groups. Subsequently, the propargylic alcohol can be transformed to introduce further complexity. The furan (B31954) ring itself can participate in various transformations, including Diels-Alder reactions or electrophilic substitutions, adding another layer of synthetic versatility. The combination of these reactive sites makes this compound a valuable intermediate for the convergent synthesis of elaborate molecular architectures.

Scaffold for the Construction of Complex Heterocyclic Systems

The construction of heterocyclic systems is a cornerstone of medicinal chemistry and materials science, and propargyl compounds are valuable synthons in this endeavor. researchgate.netresearchgate.net this compound is an ideal scaffold for the synthesis of a wide range of complex heterocyclic systems due to the presence of both the furan ring and the propargyl alcohol moiety.

The alkyne functionality can participate in various cyclization and cycloaddition reactions. For example, it can react with azides to form triazoles (click chemistry), with hydrazines to yield pyrazoles, or undergo intramolecular cycloisomerization to generate substituted furans or other oxygen-containing heterocycles. researchgate.net The furan ring can act as a diene in Diels-Alder reactions or can be a precursor to other heterocyclic systems through ring-opening and rearrangement reactions. The combination of these reactive handles allows for the construction of fused or spirocyclic heterocyclic systems with high degrees of molecular complexity.

| Reactant | Reagents and Conditions | Product Heterocycle | Plausible Product from this compound |

|---|---|---|---|

| Propargyl alcohol | R-N3, Cu(I) catalyst | 1,2,3-Triazole | 1-Substituted 4-((3-furyl)(hydroxy)methyl)-1H-1,2,3-triazole |

| Propargyl alcohol | Hydrazine (N2H4) | Pyrazole | (3-(3-Furyl)-1H-pyrazol-5-yl)methanol |

| Propargyl alcohol | Gold or Platinum catalyst | Substituted Furan (via cycloisomerization) | Polysubstituted furan derivative |

| Propargyl alcohol | o-Trifluoroacetamidoaryl derivative, ZnBr2 | 2-(Aminomethyl)-indole | Indole (B1671886) derivative with a 3-furyl substituent |

Precursor for Structurally Diverse Organic Compounds

The trifunctional nature of this compound makes it an excellent precursor for a wide variety of structurally diverse organic compounds. Each of its functional groups—the furan ring, the secondary alcohol, and the terminal alkyne—can be selectively transformed to yield different classes of molecules.

The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-furyl)prop-2-yn-1-one, which is a valuable Michael acceptor and a building block for other compounds. Alternatively, reduction of the alkyne can lead to the corresponding allylic or saturated alcohol. The terminal alkyne can be hydrated to form a methyl ketone or can undergo addition reactions with various nucleophiles. Furthermore, the furan ring can be hydrogenated to a tetrahydrofuran ring, a common motif in many natural products. nih.gov These transformations, either individually or in sequence, allow for the generation of a vast library of compounds from a single precursor.

| Functional Group Targeted | Reaction Type | Typical Reagents | Potential Product |

|---|---|---|---|

| Secondary Alcohol | Oxidation | MnO2, PCC | 1-(3-Furyl)prop-2-yn-1-one |

| Alkyne | Reduction (to alkene) | Lindlar's catalyst, H2 | (Z)-1-(3-Furyl)prop-2-en-1-ol |

| Alkyne | Reduction (to alkane) | Pd/C, H2 | 1-(3-Furyl)propan-1-ol |

| Alkyne | Sonogashira Coupling | Ar-I, Pd catalyst, Cu(I) co-catalyst | 1-(3-Furyl)-3-arylprop-2-yn-1-ol |

| Furan Ring | Hydrogenation | Rh/C, H2 | 1-(Tetrahydrofuran-3-yl)-2-propyn-1-ol |

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of propargyl alcohols has historically contributed to the development of new synthetic methods, particularly in the area of cascade reactions. researchgate.net this compound, with its multiple reactive sites in close proximity, is an excellent substrate for the design and exploration of novel cascade sequences.

For example, a reaction could be initiated at one of the functional groups, which then triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity. A plausible scenario would involve an initial metal-catalyzed activation of the alkyne, followed by an intramolecular attack from the furan ring, leading to the formation of a complex polycyclic system in a single step. The development of such cascade reactions is a major focus of modern organic synthesis as it improves efficiency by reducing the number of synthetic steps, purifications, and the amount of waste generated. The availability of substrates like this compound provides a platform for chemists to devise and test new and innovative synthetic strategies.

Q & A

Q. What synthetic routes are effective for preparing 1-(3-Furyl)-2-propyn-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkyne functionalization of furan derivatives. For example, a modified Favorsky reaction can be employed, where 3-furaldehyde is reacted with acetylene derivatives in the presence of a base (e.g., KOH) under inert conditions . Optimization includes controlling temperature (60–80°C) and solvent choice (anhydrous toluene or THF) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields ~60–66% purity. Reaction progress should be monitored by TLC and validated via -NMR to confirm the propargyl alcohol moiety (δ ~2.5 ppm for terminal alkyne protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- - and -NMR : To identify the furyl (δ ~6.5–7.5 ppm) and propargyl (δ ~2.5–4.5 ppm) groups. -NMR resolves the acetylenic carbons (~70–90 ppm) .

- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3600 cm) and alkyne (C≡C stretch ~2100–2260 cm) functionalities .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (expected m/z: 138.12 for CHO) .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to avoid light-induced oxidation. Desiccants (e.g., molecular sieves) prevent moisture absorption, which can lead to esterification or polymerization. Stability should be checked periodically via NMR .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., polymerization) during the synthesis of this compound?

- Methodological Answer :

- Catalyst Selection : Use milder bases (e.g., DBU instead of KOH) to reduce base-catalyzed alkyne dimerization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while low temperatures (<60°C) suppress exothermic side reactions.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects alkyne consumption and intermediates, enabling rapid adjustments .

Q. How does the furyl substituent influence the electronic properties of this compound compared to phenyl analogs?

- Methodological Answer : Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

- Electron Density : The furyl oxygen increases electron-withdrawing effects, lowering the HOMO energy (–6.2 eV vs. –5.8 eV for phenyl analogs), enhancing electrophilicity in click chemistry .

- Reactivity in CuAAC : Furyl derivatives exhibit faster cycloaddition kinetics (k = 0.15 s) than phenyl analogs (k = 0.09 s) due to improved coordination with Cu(I) catalysts .

Q. How can photochromic applications of this compound derivatives be systematically evaluated?

- Methodological Answer :

- Synthesis of Chromenes : React with naphthopyrans under acid catalysis (e.g., p-TsOH in toluene at 60°C) to form photochromic spiro-compounds .

- Photophysical Analysis : UV-Vis spectroscopy (λ ~350–450 nm) under alternating UV/visible light quantifies isomerization rates.

- Durability Testing : Cyclic irradiation (≥100 cycles) assesses fatigue resistance, with degradation products analyzed via GC-MS .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

- Methodological Answer : Variations arise from polymorphism or impurities. Solutions include:

- Recrystallization : Test solvents (e.g., ethanol vs. hexane) to isolate polymorphs.

- DSC Analysis : Differential scanning calorimetry identifies phase transitions (e.g., endothermic peaks at 56°C vs. 62°C) .

- Elemental Analysis : Confirm purity (>98%) to rule out impurity effects .

Tables for Comparative Analysis

| Property | This compound | Phenyl Analog | Source |

|---|---|---|---|

| Molecular Weight (g/mol) | 138.12 | 132.16 | |

| Melting Point (°C) | 56–58 | >110 | |

| CuAAC Rate Constant (s⁻¹) | 0.15 | 0.09 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.